molecular formula C6H7FN2O2S B1275146 4-Amino-3-fluorobenzenesulfonamide CAS No. 2368-84-5

4-Amino-3-fluorobenzenesulfonamide

Cat. No. B1275146
CAS RN: 2368-84-5
M. Wt: 190.2 g/mol
InChI Key: HVFBADWBKHAPKV-UHFFFAOYSA-N
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Description

4-Amino-3-fluorobenzenesulfonamide, also known as 4-Fluoroaniline-3-sulfonamide, is an organic compound with the chemical formula C6H6FNO2S. It is a white to beige crystalline solid and is soluble in water, methanol, and dimethylsulfoxide .


Molecular Structure Analysis

The molecular formula of 4-Amino-3-fluorobenzenesulfonamide is C6H7FN2O2S . Its average mass is 190.195 Da and its monoisotopic mass is 190.021225 Da .


Physical And Chemical Properties Analysis

4-Amino-3-fluorobenzenesulfonamide is a white to beige crystalline solid . It has a melting point of 167-171°C . It is soluble in water, methanol, and dimethylsulfoxide .

Scientific Research Applications

Pharmaceutical Applications

4-Amino-3-fluorobenzenesulfonamide: is a compound with potential applications in the pharmaceutical industry due to its structural properties. It can serve as a building block for the synthesis of various drugs, particularly those that target sulfonamide-sensitive bacteria. Its fluorine atom can enhance the bioavailability and stability of the pharmaceuticals derived from it .

Organic Synthesis

In organic synthesis, 4-Amino-3-fluorobenzenesulfonamide can be utilized as a precursor for the preparation of complex organic compounds. Its amino group is a functional handle that can undergo various chemical reactions, making it a versatile intermediate for synthesizing a wide range of organic molecules.

Medicinal Chemistry

The compound plays a significant role in medicinal chemistry, where it can be used to develop new therapeutic agents. Its presence in a compound can influence the pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of new drugs with improved efficacy and reduced side effects .

Chemical Synthesis of Heterocycles

4-Amino-3-fluorobenzenesulfonamide: can be employed in the synthesis of heterocyclic compounds, which are crucial in the development of drugs with various biological activities. The amino group can participate in cyclization reactions to form diverse heterocyclic structures .

Analytical Chemistry

In analytical chemistry, derivatives of 4-Amino-3-fluorobenzenesulfonamide can be used as reagents or standards in the development of analytical methods. These compounds can help in the quantification and identification of biological or chemical substances .

Material Science

The compound’s unique properties may also find applications in material science, particularly in the development of novel materials with specific electronic or photonic properties. Its ability to form stable and complex structures can be advantageous in creating new materials for technological applications .

Safety And Hazards

The safety information for 4-Amino-3-fluorobenzenesulfonamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-amino-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFBADWBKHAPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405579
Record name 4-amino-3-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-fluorobenzenesulfonamide

CAS RN

2368-84-5
Record name 4-amino-3-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-fluorobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1.00 g 3-fluoro-4-nitro-benzenesulfonamide in 10 mL MeOH was added 10 mol % of palladium on carbon. The mixture was hydrogenated for 30 minutes at a H2 pressure of 50 psi. After filtration over Hyflo, concentration in vacuo yielded 630 mg (74%) of a dark-brown oil. 1H NMR (400 MHz, DMSO-d6) δ 6.83 (t, J=8.43 Hz, 1H), 7.42 (dd, J=8.28, 1.96 Hz, 1H), 7.47 (dd, J=10.99, 1.96 Hz, 1H) [NH2's invisible].
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1 g
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74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Sarikaya, M Ceruso, F Carta, CT Supuran - Bioorganic & medicinal …, 2014 - Elsevier
… 4-Amino-3-fluorobenzenesulfonamide (0.1 g, 1.0 equiv) was dissolved in 4 ml dry MeOH, then furfuraldehyde (0.05 g, 1.0 equiv) was added. The solution was stirred for 24 h at 70 C, …
Number of citations: 18 www.sciencedirect.com
MA Ilies, D Vullo, J Pastorek… - Journal of medicinal …, 2003 - ACS Publications
… 4-Amino-3-fluorobenzenesulfonamide 5b: mp 169 C (lit. mp 169−170.5 C); 1 H NMR (DMSO-d 6 ), δ, ppm: 7.37 (ddd, J = 11.6, 2.1, 1.1 Hz, 1H: H2), 7.33 (dd, J = 8.5, 2.1 Hz, 1H: H6), …
Number of citations: 174 pubs.acs.org
A Fatima, M Singh, N Singh, S Savita, I Verma… - Chemical Physics …, 2021 - Elsevier
Sulfaguanidine is an antibiotic drug. The FT-IR, UV–Vis, 1 H NMR, 13 C NMR spectra were recorded and analyzed. Optimized geometry and vibrational modes were theoretically …
Number of citations: 21 www.sciencedirect.com
G De Simone, RM Vitale, A Di Fiore… - Journal of medicinal …, 2006 - ACS Publications
An approach for designing bioreductive, hypoxia-activatable carbonic anhydrase (CA, EC 4.2.1.1) inhibitors targeting the tumor-associated isoforms is reported. Sulfonamides …
Number of citations: 117 pubs.acs.org
O Singh, K Sawariya, P Aparoy - Royal Society open …, 2014 - royalsocietypublishing.org
Over the years, various computational methodologies have been developed to understand and quantify receptor–ligand interactions. Protein–ligand interactions can also be explained …
Number of citations: 11 royalsocietypublishing.org

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